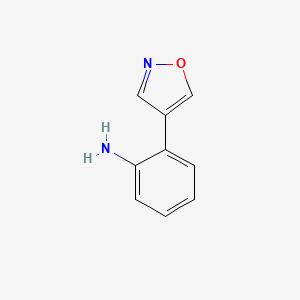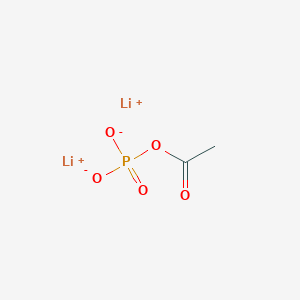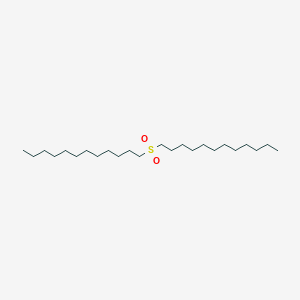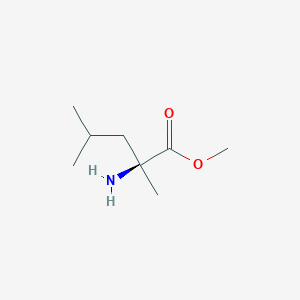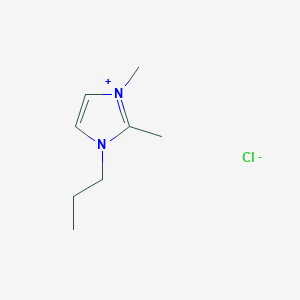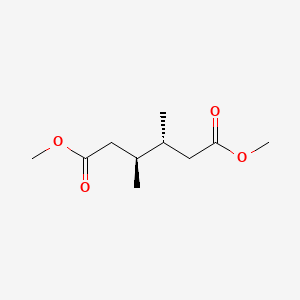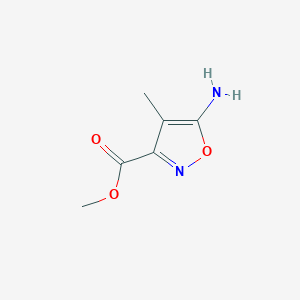
5,7-Dihydroxy-3-phenylcoumarin
Overview
Description
Synthesis Analysis
The synthesis of 5,7-dihydroxy-3-phenylcoumarin can be achieved through various methods. One common approach is based on the Pechmann coumarin synthesis method . Researchers have explored the influence of different Lewis acids on the reaction to optimize the synthesis conditions .
Chemical Reactions Analysis
Scientific Research Applications
Uncoupling Behavior in Chloroplasts
5,7-Dihydroxy-3-phenylcoumarin, along with other phenylcoumarins, has been found to act as an uncoupler in spinach chloroplasts. This uncoupling behavior influences ATP synthesis, proton uptake, and enhances basal and phosphorylating electron transport. Notably, these compounds can stimulate the light-activated Mg2+-ATPase and affect the basal electron flow, indicating their potential role in biochemical and physiological processes within chloroplasts (Calera et al., 1996).
Antioxidant Properties
The antioxidant properties of 5,7-Dihydroxy-3-phenylcoumarin have been explored through various chemical cell-free tests. These studies demonstrate that this compound has a good antioxidant activity, which is significant in therapeutic applications for conditions characterized by excessive free radical production (Veselinovic et al., 2014).
Anti-inflammatory Effects
Research indicates that derivatives of 5,7-Dihydroxy-3-phenylcoumarin possess anti-inflammatory properties. These compounds have shown inhibitory effects on the formation of nitric oxide, prostaglandin E2, and tumor necrosis factor-alpha in lipopolysaccharide-induced murine macrophage RAW 264.7 cells. Such findings support their application as potential anti-inflammatory agents (Taechowisan et al., 2006).
Molecular Docking and Computational Studies
Computational studies involving molecular docking and theoretical analysis (like HOMO, LUMO, NBO analysis) have been conducted on 5,7-Dihydroxy-3-phenylcoumarin. These studies are crucial in understanding the electronic properties and potential interactions of the compound, providing insights into its chemical behavior and potential applications in drug design and other fields (Prasad et al., 2013).
Potential Therapeutic Applications
5,7-Dihydroxy-3-phenylcoumarin and its derivatives have been studied for various therapeutic applications, including their potential as antioxidant, anti-inflammatory, and anti-melanogenic agents. These studies indicate the compound's significance in medicinal chemistry and its potential role in treating diseases associated with oxidative stress and inflammation (Veselinovic et al., 2017).
properties
IUPAC Name |
5,7-dihydroxy-3-phenylchromen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10O4/c16-10-6-13(17)12-8-11(9-4-2-1-3-5-9)15(18)19-14(12)7-10/h1-8,16-17H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTLFUVNERQMWAR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC3=C(C=C(C=C3OC2=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40499297 | |
| Record name | 5,7-Dihydroxy-3-phenyl-2H-1-benzopyran-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40499297 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,7-Dihydroxy-3-phenylcoumarin | |
CAS RN |
6468-93-5 | |
| Record name | 5,7-Dihydroxy-3-phenyl-2H-1-benzopyran-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40499297 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Imidazo[1,2-a]pyrazine-2-carbonitrile](/img/structure/B1625986.png)
